2,6-Diamino-4-chloropyrimidine 1-oxide

Catalog No.
S670657
CAS No.
35139-67-4
M.F
C4H5ClN4O
M. Wt
160.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diamino-4-chloropyrimidine 1-oxide

CAS Number

35139-67-4

Product Name

2,6-Diamino-4-chloropyrimidine 1-oxide

IUPAC Name

6-chloro-3-hydroxy-2-iminopyrimidin-4-amine

Molecular Formula

C4H5ClN4O

Molecular Weight

160.56 g/mol

InChI

InChI=1S/C4H5ClN4O/c5-2-1-3(6)9(10)4(7)8-2/h1,7,10H,6H2

InChI Key

DOYINGSIUJRVKA-UHFFFAOYSA-N

SMILES

C1=C(N(C(=N)N=C1Cl)O)N

Synonyms

2,6-Diamino-4-chloropyrimidine 1-Oxide; 2,4-Diamino-6-chloropyrimidine 3-N-Oxide; 2,4-Diamino-6-chloropyrimidine 3-Oxide; 6-Chloro-2,4-diaminopyrimidine 3-Oxide; NSC 137211;

Canonical SMILES

C1=C(N(C(=N)N=C1Cl)O)N

The exact mass of the compound 2,6-Diamino-4-chloropyrimidine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137211. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Diamino-4-chloropyrimidine 1-oxide is a highly functionalized pyrimidine derivative characterized by dual amino groups, a labile C4-chlorine atom, and a strategically positioned N-oxide moiety. Commercially recognized as the penultimate precursor to the blockbuster API minoxidil, this compound leverages the strong electron-withdrawing nature of the N-oxide group to activate the adjacent pyrimidine ring system[1]. By polarizing the C-Cl bond, the N-oxide transforms an otherwise electron-rich, unreactive pyrimidine core into a highly receptive electrophile. This structural pre-activation is critical for downstream nucleophilic aromatic substitution (SNAr) reactions, making it an indispensable building block in both industrial pharmaceutical manufacturing and advanced heterocyclic research.

Industrial buyers often consider procuring the cheaper, non-oxidized analog, 2,6-diamino-4-chloropyrimidine (CAS 156-83-2), intending to perform the N-oxidation in-house. However, this substitution introduces severe manufacturability bottlenecks. The non-oxidized pyrimidine ring is heavily electron-donating due to the two amino groups, rendering the C4-chlorine highly resistant to direct nucleophilic displacement by amines . To achieve substitution, the ring must first be oxidized. In-house oxidation using reagents like m-CPBA poses significant thermal hazards at scale and generates stoichiometric amounts of m-chlorobenzoic acid waste, complicating downstream purification [1]. Alternatively, hydrogen peroxide methods require strict thermal control to prevent ring degradation. Procuring the pre-oxidized 2,6-diamino-4-chloropyrimidine 1-oxide bypasses these hazardous unit operations entirely, ensuring immediate readiness for high-yield coupling[2].

Electrophilic Activation for Nucleophilic Aromatic Substitution (SNAr)

The N-oxide group is not merely a structural feature of the final API; it is a mandatory activating group for the synthesis process. When reacting with piperidine, 2,6-diamino-4-chloropyrimidine 1-oxide undergoes efficient nucleophilic displacement, achieving crude yields of ~100% and purified yields of >86% after 4 hours at 103°C . In stark contrast, the non-oxidized baseline compound (2,6-diamino-4-chloropyrimidine) exhibits profound kinetic resistance to SNAr under identical conditions due to the electron-donating effect of the dual amino groups, requiring extreme conditions that degrade the product [1].

Evidence DimensionSNAr Reaction Yield with Piperidine
Target Compound Data>86% purified yield (4 hours, 103°C)
Comparator Or Baseline2,6-diamino-4-chloropyrimidine (non-oxidized): Negligible yield under standard reflux due to electron-rich ring deactivation
Quantified DifferenceTransformation from near-zero conversion to >86% isolated yield
ConditionsReflux in piperidine/isopropanol at 103°C

Procuring the N-oxide directly guarantees the electrophilic activation necessary for the final API coupling step, eliminating the need for harsh, yield-destroying reaction conditions.

Elimination of Hazardous Oxidant Waste in Scale-Up

Scaling up the synthesis of minoxidil requires managing the exothermic N-oxidation step. Procuring the pre-oxidized compound eliminates the need for in-house oxidation. If a manufacturer starts from the non-oxidized comparator (CAS 156-83-2) using standard m-CPBA protocols, the process generates 1.0 equivalent of m-chlorobenzoic acid waste per equivalent of product, alongside significant thermal risks[1]. By sourcing the N-oxide directly, facilities bypass this hazardous unit operation, reducing solid waste generation and avoiding the capital expenditure associated with specialized cooling and hazard-containment infrastructure .

Evidence DimensionStoichiometric Oxidant Waste Generation
Target Compound DataProcured 35139-67-4: 0 equivalents of m-chlorobenzoic acid waste
Comparator Or BaselineIn-house oxidation of 156-83-2: 1.0 equivalent of hazardous organic waste per mole of product
Quantified Difference100% reduction in oxidation-related organic waste and thermal hazard
ConditionsIndustrial scale-up of pyrimidine N-oxidation

Bypassing in-house oxidation significantly lowers waste disposal costs and simplifies the regulatory and safety compliance of the manufacturing floor.

Pharmacopeial Compliance and Analytical Baselining

In pharmaceutical quality control, 2,6-diamino-4-chloropyrimidine 1-oxide is officially designated as Minoxidil EP Impurity A. High-purity procurement of this specific compound is required to establish analytical baselines for batch release. Using crude synthetic mixtures or generic pyrimidine analogs fails to provide the precise retention time and UV response factors needed for European Pharmacopoeia (EP) compliance [1]. A certified high-purity standard allows for the exact quantification of unreacted precursor in the final API, ensuring that the product meets the strict regulatory limit for residual impurities [2].

Evidence DimensionRegulatory Compliance for API Batch Release
Target Compound DataHigh-Purity 35139-67-4: Enables exact quantification of Minoxidil EP Impurity A
Comparator Or BaselineCrude mixtures or proxy standards: Fails EP validation criteria for peak resolution and response factor
Quantified DifferenceAchieves 100% compliance with EP impurity tracking requirements
ConditionsHPLC impurity profiling of final Minoxidil API

High-purity procurement is a strict regulatory requirement for QC laboratories tasked with validating the safety and purity of commercial minoxidil batches.

Commercial API Manufacturing

Direct utilization as the penultimate precursor in the synthesis of minoxidil, allowing manufacturers to perform the final piperidine coupling step without handling hazardous oxidants in-house [1].

Pharmaceutical Quality Control

Application as a primary reference standard (Minoxidil EP Impurity A) for HPLC method validation, ensuring final drug products meet European Pharmacopoeia limits for unreacted starting materials.

Discovery of Novel K+ Channel Openers

Use as a versatile, pre-activated heterocyclic scaffold in medicinal chemistry to synthesize next-generation vasodilators or alopecia treatments by displacing the C4-chlorine with diverse cyclic or acyclic amines.

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

35139-67-4
34960-71-9

Wikipedia

6-chloro-3-hydroxy-2-iminopyrimidin-4-amine

Dates

Last modified: 08-15-2023

Explore Compound Types